Chloroprocaine hydrochloride Chloroprocaine hydrochloride Chloroprocaine hydrochloride is the monohydrochloride salt of chloroprocaine. Used as a local anaesthetic, particularly for oral surgery, it has the advantage over lidocaine of constricting blood vessels, so reducing bleeding. It has a role as a local anaesthetic, a peripheral nervous system drug and a central nervous system depressant. It contains a chloroprocaine.
Chloroprocaine Hydrochloride is a synthetic, aminoester, local, anesthetic agent. At the injection site, chloroprocaine hydrochloride acts by inhibiting sodium influx through binding to specific membrane sodium ion channels in the neuronal cell membranes, restricting sodium permeability, and blocking nerve impulse conduction. This leads to a loss of sensation. Chloroprocaine hydrochloride is short-acting due to rapid hydrolysis by pseudocholinesterase into para-aminobenzoic acid in plasma.
See also: Chloroprocaine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 3858-89-7
VCID: VC20762565
InChI: InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H
SMILES: CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl
Molecular Formula: C13H20Cl2N2O2
Molecular Weight: 307.21 g/mol

Chloroprocaine hydrochloride

CAS No.: 3858-89-7

Cat. No.: VC20762565

Molecular Formula: C13H20Cl2N2O2

Molecular Weight: 307.21 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Chloroprocaine hydrochloride - 3858-89-7

CAS No. 3858-89-7
Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.21 g/mol
IUPAC Name 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride
Standard InChI InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H
Standard InChI Key SZKQYDBPUCZLRX-UHFFFAOYSA-N
SMILES CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl
Canonical SMILES CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl
Appearance Solid powder
Melting Point 177.0 °C

Chemical Properties and Structure

Chloroprocaine hydrochloride (CAS 3858-89-7) has the chemical formula C₁₃H₂₀Cl₂N₂O₂ and a molecular weight of 307.2161 . Its structure contains an amino-ester linkage with a chlorine atom substitution that enhances its local anesthetic properties. The compound exists as a white to off-white solid with specific physical and chemical characteristics that contribute to its pharmacological activity.

Physical and Chemical Properties

The comprehensive physical and chemical properties of chloroprocaine hydrochloride are summarized in the table below:

PropertyValue
Melting point176-178°C (microstage)
Storage temperature-20°C Freezer
SolubilitySlightly soluble in DMSO and Methanol
Physical formSolid
ColorWhite to Off-White
StabilityStable. Incompatible with strong oxidizing agents
InChIInChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)9-10-18-13(17)11-5-7-12(15-14)8-6-11;/h5-8,15H,3-4,9-10H2,1-2H3;1H
InChIKeyKSEXTRRPURJCDW-UHFFFAOYSA-N
SMILESN(Cl)C1=CC=C(C(=O)OCCN(CC)CC)C=C1.[H]Cl
FDA UNIILT7Z1YW11H

Table 1: Physical and Chemical Properties of Chloroprocaine Hydrochloride

The compound contains a 2-chloro-para-aminobenzoic acid linked to a diethylaminoethanol group through an ester bond. This structure is fundamental to its mechanism of action as a local anesthetic, where the aromatic ring provides lipophilicity necessary for membrane penetration, while the amino group contributes to its water solubility as a hydrochloride salt.

Pharmacology and Mechanism of Action

Chloroprocaine hydrochloride, like other local anesthetics, primarily works by blocking voltage-gated sodium channels in neural membranes, thereby preventing the generation and propagation of nerve impulses. This blockade is achieved when the drug, in its uncharged form, penetrates the nerve membrane and binds to specific sites within the sodium channel, causing conformational changes that prevent sodium ion influx.

Pharmacokinetics

Chloroprocaine hydrochloride is rapidly metabolized by plasma pseudocholinesterases to 2-chloro-4-aminobenzoic acid (ACBA), which is pharmacologically inactive. This rapid metabolism contributes to its short duration of action and quick recovery profile. In clinical studies evaluating intrathecal administration, no parent chloroprocaine was detected in plasma samples at any time point, suggesting negligible systemic exposure following this route of administration .

The metabolite ACBA was detectable in plasma samples after intrathecal injection of chloroprocaine at doses of 30, 40, and 50 mg. Plasma ACBA concentrations typically peaked at approximately 30 minutes post-dose and began declining by 60 minutes, indicating that elimination exceeded formation at this time point . Notably, these ACBA levels were 20-500 times lower than those reported with epidural administration, demonstrating the reduced systemic exposure with intrathecal delivery .

Clinical Applications and Dosage Information

Chloroprocaine hydrochloride is utilized in various clinical scenarios requiring local anesthesia. While traditionally used for infiltration anesthesia and nerve blocks, recent applications have expanded to include spinal (intrathecal) anesthesia, particularly for short-duration procedures in ambulatory settings.

Administration Routes and Dosage

The administration routes for chloroprocaine hydrochloride include:

  • Infiltration anesthesia

  • Peripheral nerve blocks

  • Epidural anesthesia

  • Intrathecal (spinal) anesthesia

For intrathecal administration, clinical studies have evaluated doses ranging from 30 to 50 mg of a 1% (10 mg/mL) solution . The optimal dose appears to be procedure-dependent, with higher doses providing longer durations of surgical anesthesia but potentially extending recovery times.

Administration RouteConcentrationTypical Dose RangeDuration of Action
Intrathecal (Spinal)1% (10 mg/mL)30-50 mg40-60 minutes
Epidural2-3%300-900 mg45-90 minutes
Peripheral Nerve Block1-2%Varies by location30-60 minutes
Infiltration1-2%Varies by procedure30-45 minutes

Table 2: Administration Routes and Dosage Information for Chloroprocaine Hydrochloride

Recent Clinical Research

Comparative Study with Bupivacaine for Anorectal Procedures

A recent randomized, double-blinded, parallel-group clinical trial (NCT03324984) conducted at Montefiore Medical Center between September 2019 and February 2023 compared the effectiveness of preservative-free 1% chloroprocaine hydrochloride versus 0.75% hyperbaric bupivacaine for spinal anesthesia in patients undergoing anorectal procedures .

The study enrolled adult patients with American Society of Anesthesiologist Physical Status scores less than IV who were undergoing anorectal procedures lasting 60 minutes or less. Patients were randomly assigned in a 1:1 ratio to receive either 5 mL (50 mg) of 1% chloroprocaine HCl or 0.8 mL (6 mg) of 0.75% hyperbaric bupivacaine .

Patient Demographics

CharacteristicChloroprocaine Group (n=54)Bupivacaine Group (n=51)
Mean Age (IQR)50.5 (45.0-58.0) years48.0 (36.0-59.0) years
Male Gender65%59%
Mean BMI (IQR)29.1 (24.4-31.7) kg/m²28.1 (24.4-32.3) kg/m²

Table 3: Demographic Characteristics of Study Participants

Primary Outcomes

The primary outcome measures were recovery time and time until discharge criteria were met. The results demonstrated significant differences between the two anesthetic agents:

Outcome MeasureChloroprocaine GroupBupivacaine GroupP-value
Mean Time to Meet Discharge Criteria (min)191.4 ± 6.6230.9 ± 9.4<0.001
Mean Recovery Time (min)134.1 ± 8.6161.9 ± 10.30.06
Time to AmbulationSignificantly shorterLonger<0.01
Time to VoidSignificantly shorterLonger<0.001

Table 4: Clinical Outcomes Comparing Chloroprocaine and Bupivacaine

The results clearly demonstrated that patients receiving chloroprocaine hydrochloride met discharge criteria significantly faster than those receiving bupivacaine. Additionally, patients in the chloroprocaine group were able to ambulate and void significantly earlier compared to the bupivacaine group. These findings suggest that chloroprocaine provides substantial advantages for ambulatory procedures where rapid recovery and discharge are desirable.

Manufacturing and Synthesis

The preparation of chloroprocaine hydrochloride typically involves a multi-step synthesis process. According to patent information, one method involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-diethylaminoethanol in a xylene reaction solvent, using para-toluenesulfonic acid, immobilized liquid acid, or a faintly acid metal salt as a catalyst .

The synthesis process generally follows these steps:

  • 2-chloro-4-nitrobenzoic acid and 2-diethylaminoethanol are combined in a xylene solvent with an acid catalyst

  • The reaction mixture is heated to reflux for a specified period

  • After processing, a water solution of nitrochlor cain is obtained

  • Ammonium chloride and iron powder are added to the solution

  • The mixture undergoes a heating reaction followed by aftertreatment

  • Crude chloroprocaine hydrochloride is obtained

  • The product undergoes refinement to produce pure chloroprocaine hydrochloride

This synthetic route represents one of several potential methods for manufacturing the compound, with ongoing research aimed at optimizing yield, purity, and production efficiency.

Safety ParameterClassification
GHS SymbolGHS06
Signal WordWarning
Hazard StatementsH301
Precautionary StatementsP264-P270-P301+P310-P321-P330-P405-P501

Table 5: Safety Classification of Chloroprocaine Hydrochloride

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator